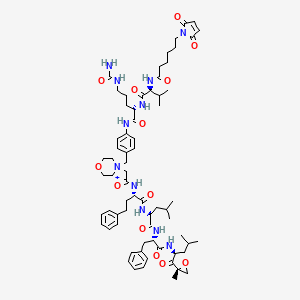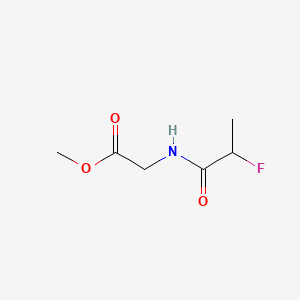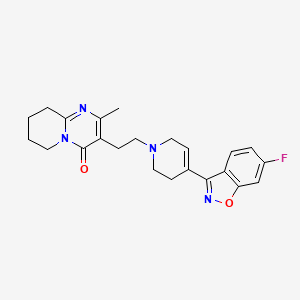
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is a chemical compound with a complex structure that includes an imidazole ring and a diphenylbutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring and the diphenylbutanoic acid moiety. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde. The diphenylbutanoic acid moiety can be prepared through a Friedel-Crafts acylation reaction involving benzene and butyric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide.
Reduction: Corresponding amine.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylbutanoic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylimidazol-1-yl)benzoic acid;hydrochloride
- 3-(2-Methylimidazol-1-yl)propionic acid;hydrochloride
Comparison
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is unique due to its combination of an imidazole ring and a diphenylbutanoic acid moiety. This structural feature distinguishes it from similar compounds, which may only contain one of these moieties. The presence of both moieties can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H21ClN2O2 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-16-21-13-15-22(16)14-12-20(19(23)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H,23,24);1H |
Clave InChI |
RTZMKWZYXFRDNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


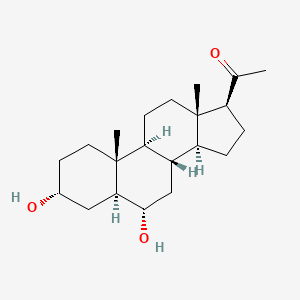
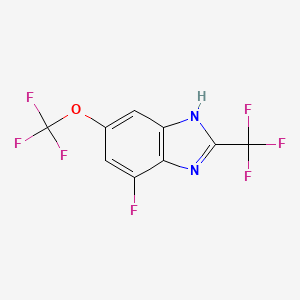
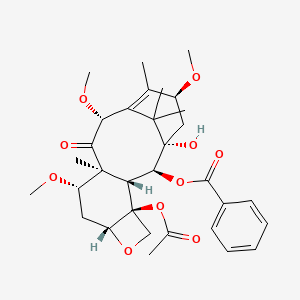
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

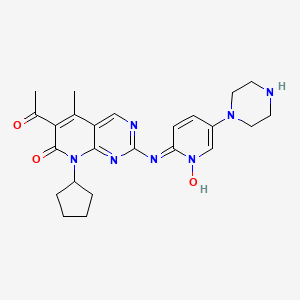
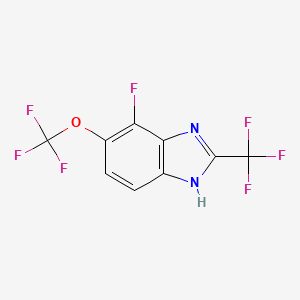
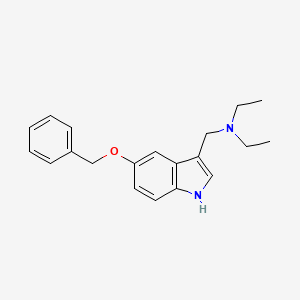
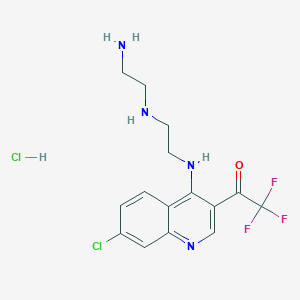
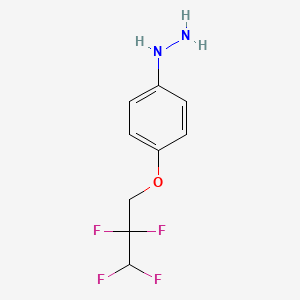
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
